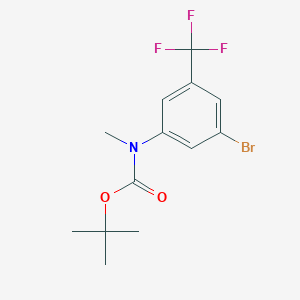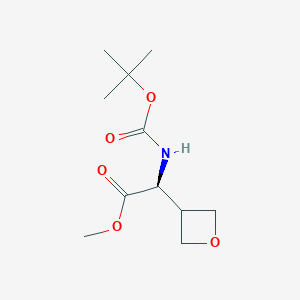
tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The tert-butyl group is a type of alkyl group derived from isobutane . It is known for its unique reactivity pattern due to its crowded structure . This simple hydrocarbon moiety is used in various chemical transformations and has relevance in biosynthetic and biodegradation pathways .
Synthesis Analysis
Tert-butyl compounds can be synthesized using various methods. For instance, tert-butanesulfinamide has been used in the stereoselective synthesis of amines and their derivatives . Another method involves the reaction of tert-butyl bromide with amides in the presence of manganese compounds .Molecular Structure Analysis
The tert-butyl group is highly crowded, which influences its reactivity pattern . This crowding can affect the stability of the molecule and its interactions with other compounds.Chemical Reactions Analysis
The unique reactivity pattern of the tert-butyl group is highlighted by its use in various chemical transformations . For example, it has been used in the synthesis of N-heterocycles via sulfinimines . Another study reported the solvolysis of tert-butyl halides .Physical And Chemical Properties Analysis
Tert-butyl compounds exhibit a range of physical and chemical properties. For example, they are known to be highly dipolar and are strong hydrogen bond acids and bases . The specific properties of “tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate” would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Stereoselective Syntheses
tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate is used in stereoselective syntheses. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives reacted with L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, which have applications in synthesizing cis isomers (Boev et al., 2015).
Synthesis of Piperidine Derivatives
The compound is pivotal in synthesizing piperidine derivatives fused with oxygen heterocycles, essential for developing novel organic compounds. This process involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and iodides of protected alcohols, leading to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates (Moskalenko & Boev, 2014).
Creation of Schiff Base Compounds
tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate aids in synthesizing Schiff base compounds, which are characterized using spectroscopic methods and are vital in crystal and molecular structure studies (Çolak et al., 2021).
Synthesis of Important Intermediates
This compound serves as an important intermediate in synthesizing various biologically active compounds, such as Jak3 inhibitors, by undergoing reactions like oxidation, nucleophilic substitution, and acylation (Chen Xin-zhi, 2011).
Application in Dynamic Kinetic Resolution
It plays a role in dynamic kinetic resolution for stereoselective carbon−carbon bond formation, leading to the synthesis of chiral α-alkyl succinic acid derivatives and β-amino acid derivatives, crucial in medicinal chemistry (Kubo et al., 1997).
Wirkmechanismus
The mechanism of action of tert-butyl compounds can vary depending on the specific compound and reaction. For instance, in the deprotection of tert-butyl carbamates, the tert-butyl group becomes protonated, leading to the formation of a carbamic acid, which then undergoes decarboxylation to produce a free amine .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-8(6-14)11(12,13)7-15/h8H,4-7,14H2,1-3H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFLAUNQWVXXHB-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C(C1)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Vinyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)]phthalimide; 95%](/img/structure/B6351332.png)





![[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B6351355.png)


![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B6351383.png)
![t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6351388.png)


![6-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6351414.png)